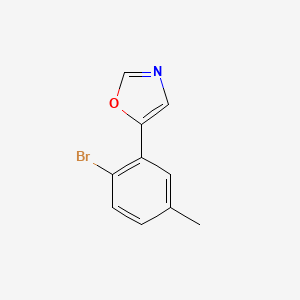

5-(2-bromo-5-methylphenyl)oxazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-(2-bromo-5-methylphenyl)oxazole is a chemical compound with the molecular formula C10H8BrNO . It is a solid substance .

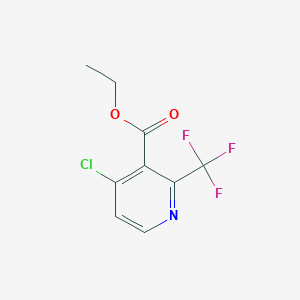

Molecular Structure Analysis

The molecular structure of 5-(2-bromo-5-methylphenyl)oxazole consists of a five-membered oxazole ring attached to a phenyl ring which is substituted with a bromine atom and a methyl group .Chemical Reactions Analysis

While specific chemical reactions involving 5-(2-bromo-5-methylphenyl)oxazole are not detailed in the search results, oxazoles in general can undergo a variety of reactions. For instance, they can undergo direct arylation and alkenylation .Physical And Chemical Properties Analysis

5-(2-bromo-5-methylphenyl)oxazole is a solid substance . Its molecular weight is 238.08 . The density and boiling point of this compound are not explicitly mentioned in the search results.Scientific Research Applications

Synthesis of Biologically Active Compounds

Oxazoles are considered the main structure of many biologically active compounds . They are an important class of compounds in pharmaceutical chemistry .

Development of Catalytic Systems

The development of efficient and eco-friendly catalytic systems for the preparation of oxazole derivatives is a key research topic in organic synthesis .

Use of Magnetic Nanocomposites

Magnetic nanocomposites have been used as catalysts in the synthesis of oxazole derivatives . These nanocatalysts have high stability and their surface can be easily modified .

Drug Discovery

Oxazoles have potential applications in drug discovery due to the biological and medicinal properties of heterocyclic compounds . They have been extensively studied for their many biological and pharmacological activities .

Antimicrobial Properties

Oxazole derivatives have been shown to exhibit a broad range of pharmacological properties, including antibacterial and antifungal activities .

Anticancer Properties

Oxazole derivatives have also been studied for their potential anticancer activities .

Safety and Hazards

Future Directions

While specific future directions for 5-(2-bromo-5-methylphenyl)oxazole are not mentioned in the search results, oxazole-based molecules are of significant interest in medicinal chemistry due to their broad biological activities . They are becoming an important heterocyclic nucleus, leading researchers globally to synthesize diverse oxazole derivatives .

Mechanism of Action

Target of Action

Similar compounds with an oxazole scaffold have been found to have a broad pharmacological spectrum . They have been used as synthetic intermediates for the development of novel chemical entities in medicinal and pharmaceutical chemistry .

Mode of Action

Oxazole derivatives are known to bind with various enzymes and receptors via numerous non-covalent interactions . This interaction can lead to changes in the function of these targets, potentially leading to therapeutic effects .

Biochemical Pathways

Oxazole derivatives have been associated with a wide range of biological actions, including anticancer, antibacterial, anticonvulsant, anti-allergic, anthelmintic, antiviral, antidepressant, analgesic, and antioxidant properties . These actions suggest that oxazole derivatives may affect multiple biochemical pathways.

Result of Action

Given the broad range of biological activities associated with oxazole derivatives , it is likely that this compound could have diverse effects at the molecular and cellular level.

properties

IUPAC Name |

5-(2-bromo-5-methylphenyl)-1,3-oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c1-7-2-3-9(11)8(4-7)10-5-12-6-13-10/h2-6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAFKGLJIDDEEAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)Br)C2=CN=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-Bromo-5-methylphenyl)oxazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[[(3S)-4-(Difluoromethyl)-2,2-difluoro-3-hydroxy-1,1-dioxo-3H-benzothiophen-5-yl]oxy]-5-fluoro-benzonitrile](/img/structure/B6315354.png)

![3-[[4-(Difluoromethyl)-2,2-difluoro-3-hydroxy-1,1-dioxo-3H-benzothiophen-5-yl]oxy]-5-fluoro-benzonitrile](/img/structure/B6315362.png)

![Methyl 5-[[6-(trifluoromethyl)pyridine-2-carbonyl]amino]-1H-indazole-6-carboxylate](/img/structure/B6315377.png)